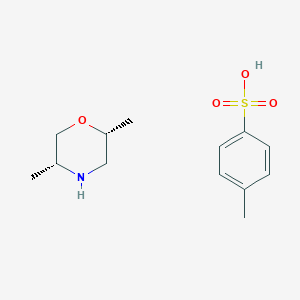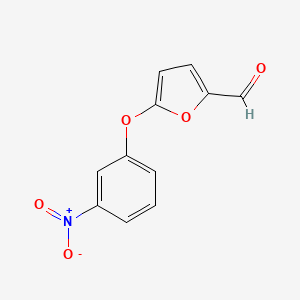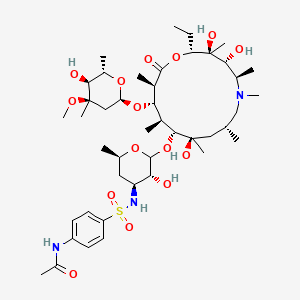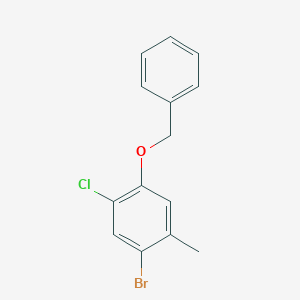
1-(3-Methoxyphenyl)-1-heptyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hept-1-yn-1-yl)-3-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hept-1-yn-1-yl)-3-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using different protocols of cross-dehydrogenative coupling, with CuCl as a catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemicals and solvents, can be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hept-1-yn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: H2O2 in methylene chloride or other suitable solvents.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hept-1-yn-1-yl)-3-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(hept-1-yn-1-yl)-3-methoxybenzene involves its interaction with molecular targets through various pathways. The compound’s effects are primarily mediated by its ability to undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-(Hept-1-yn-1-yl)-4-methoxybenzene
- 1-(Hept-1-yn-1-yl)naphthalene
- 2-(Hept-1-yn-1-yl)-1,1’-biphenyl
Comparison: 1-(Hept-1-yn-1-yl)-3-methoxybenzene is unique due to the position of the methoxy group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields .
Eigenschaften
Molekularformel |
C14H18O |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-hept-1-ynyl-3-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-9-13-10-8-11-14(12-13)15-2/h8,10-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
CTMCOFNHIMUHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


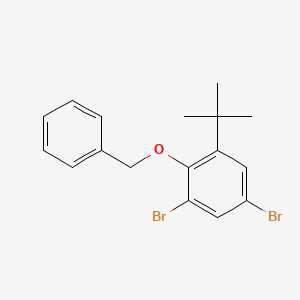

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
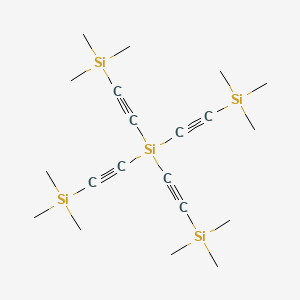
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
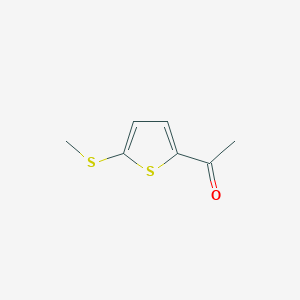
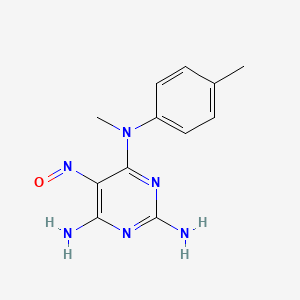

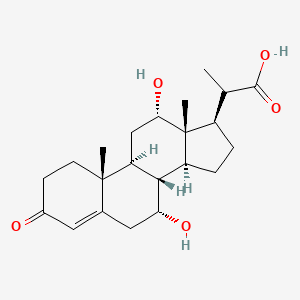
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
